Boc-Glu-NH2

描述

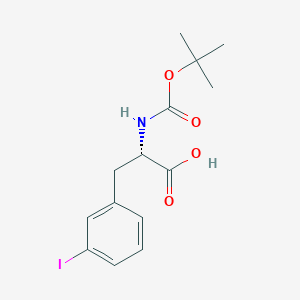

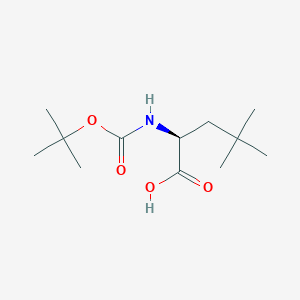

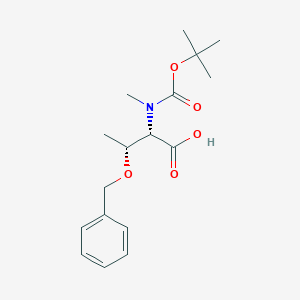

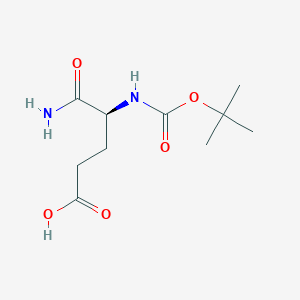

Boc-Glu-NH2, also known as na-T-boc-L-isoglutamine or Boc-L-Glu-NH2, is a type of compound that is often used in research . It has a molecular formula of C10H18N2O5 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-Glu-NH2, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

科学研究应用

肽合成和结合亲和力:Boc-Glu-NH2衍生物已被用于合成CCK8的环状和线性类似物,CCK8是一种肽激素。这些化合物在大脑中表现出对中枢型CCK受体的选择性结合亲和力,对于开发用于中枢受体的探针具有重要意义(Charpentier et al., 1989)。

可生物降解聚合物和纳米粒子形成:在可生物降解聚合物的合成中,已合成了氨基聚(三甲基碳酸酯)-NHt-Boc和聚(ε-己内酯)-NH-Boc。这些化合物已被用作环氧聚合γ-苯甲基-L-谷氨酸N-羧酰亚胺的宏观引发剂,导致形成具有生物材料应用的二嵌段共聚物(Le Hellaye et al., 2008)。

肽合成方法:Boc-Glu-NH2已参与尿素衍生物的酸解降解研究,这对于肽合成至关重要。这项研究有助于理解尿素衍生物的形成和降解,提高肽合成的效率和纯度(Inouye & Watanabe, 1977)。

光催化剂的制备和修饰:尽管与Boc-Glu-NH2直接无关,但已对基于(BiO)2CO3的光催化剂(简称为BOC)进行了研究,用于医疗保健、光催化、湿度传感器等领域的应用。这展示了BOC相关化合物在各种科学应用中的多功能性(Ni et al., 2016)。

α-螺旋肽柱在晶体中的排列:Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe,一个相关化合物,展示了晶体结构中相互作用的α-螺旋肽柱的平行拉链排列。这对于理解肽相互作用和分子设计具有重要意义(Karle et al., 1990)。

凝血蛋白酶底物:在开发用于凝血蛋白酶和胰蛋白酶的底物时,已合成并测试了Boc-Glu-NH2衍生物。这项研究对于理解和改善治疗凝血障碍具有重要意义(Kawabata et al., 1988)。

安全和危害

When handling Boc-Glu-NH2, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

未来方向

作用机制

Target of Action

Boc-Glu-NH2 is a derivative of glutamic acid, which is an important amino acid involved in various biological processes . The primary targets of Boc-Glu-NH2 are likely to be proteins or enzymes that interact with glutamic acid or its derivatives.

Mode of Action

The Boc (tert-butoxycarbonyl) group in Boc-Glu-NH2 is a protective group used in peptide synthesis . It is stable towards most nucleophiles and bases , which suggests that Boc-Glu-NH2 might be resistant to degradation in biological systems until it reaches its target.

Pharmacokinetics

The presence of the boc group might influence these properties by increasing the molecule’s stability and resistance to degradation .

Action Environment

The action of Boc-Glu-NH2 might be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules might influence the interaction of Boc-Glu-NH2 with its targets.

属性

IUPAC Name |

(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBDBBBJXGPIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using potassium tert-butoxide in the described method for preparing Merrifield resin esters?

A1: The research paper states that using potassium tert-butoxide in conjunction with tert-butoxycarbonyl amino acid and chloromethylated resin beads in dimethylsulfoxide at 80°C for 30 minutes produces resin esters "suitable for solid-phase peptide synthesis" []. This method is considered advantageous due to its speed, avoidance of racemization, and lack of complications from quaternization side reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。